Rel-(6R,8aR)-octahydroindolizin-6-ol
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Overview
Description
Rel-(6R,8aR)-octahydroindolizin-6-ol is a chemical compound with a unique structure that includes an indolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(6R,8aR)-octahydroindolizin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material that undergoes a series of reactions, including hydrogenation and cyclization, to form the indolizine ring system. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced technologies to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(6R,8aR)-octahydroindolizin-6-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
Rel-(6R,8aR)-octahydroindolizin-6-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Rel-(6R,8aR)-octahydroindolizin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to changes in cellular processes, including the modulation of signaling pathways and the regulation of gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Rel-(6R,8aR)-octahydroindolizin-6-ol can be compared with other similar compounds, such as:
Rel-(6R,8aR)-6-(Hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one: This compound has a similar ring structure but different functional groups, leading to different chemical properties and applications.
Rel-(6R,8aR)-2-(Methylsulfonyl)octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol: This compound also has a similar ring structure but includes a methylsulfonyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
(6R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
IMDUSAGUOHPKQK-HTQZYQBOSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@H](CN2C1)O |
Canonical SMILES |
C1CC2CCC(CN2C1)O |
Origin of Product |
United States |
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